N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzo[b]thiophene-2-carboxamide
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Description
N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzo[b]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C18H15N3O2S and its molecular weight is 337.4. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Reactivity in Heterocyclic Chemistry
Research on compounds with similar structural features to N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzo[b]thiophene-2-carboxamide demonstrates the synthetic utility of furan and thiophene moieties in constructing complex heterocyclic systems. For instance, Aleksandrov et al. (2017) explored the synthesis and reactivity of 2-(furan-2-yl)benzo[e][1,3]benzothiazole, showcasing the electrophilic substitution reactions such as nitration, bromination, formylation, and acylation. This study illustrates the versatility of furan-containing compounds in synthetic organic chemistry, particularly in the functionalization of heteroaromatic systems (Aleksandrov & El’chaninov, 2017).
Antimicrobial and Anticancer Activities
The search for new biologically active molecules is a crucial aspect of medicinal chemistry. Research into related furan and thiophene derivatives indicates significant antimicrobial and anticancer properties. For example, Zaki et al. (2018) conducted a study on the antimicrobial and anticancer activities of some pyridine, thioamide, and thiazole derivatives, starting from a furan-containing precursor. This research highlights the potential of furan and thiophene derivatives in the development of new therapeutic agents with applications in treating microbial infections and cancer (Zaki, Al-Gendey, & Abdelhamid, 2018).
Crystal Packing and Supramolecular Architecture
The influence of heterocyclic motifs on crystal packing and supramolecular architecture has also been a subject of study. Rahmani et al. (2016) investigated the supramolecular effects of aromaticity on the crystal packing of furan/thiophene carboxamide compounds. Their findings provide insight into how heteroatom substitution from furan to thiophene affects the effectiveness of π-based interactions and hydrogen bonding in stabilizing supramolecular structures (Rahmani et al., 2016).
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S/c22-18(17-11-13-5-1-2-7-16(13)24-17)19-12-14(15-6-3-10-23-15)21-9-4-8-20-21/h1-11,14H,12H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRCPRPLIWNIBQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C(=O)NCC(C3=CC=CO3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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